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Compound of Interest

Compound Name: Cholesteryl palmitelaidate

CAS No.: 102679-72-1

Cat. No.: B010240

Get Quote

Executive Summary
Cholesteryl palmitoleate (cis-9) and cholesteryl palmitelaidate (trans-9) are geometric

isomers sharing an identical molecular weight (623.0 g/mol ) and cholesterol backbone.[1][2][3]

They differ solely in the stereochemistry of the

double bond on the fatty acyl chain.

Cholesteryl Palmitoleate (Cis): The naturally occurring isomer. It introduces a "kink" in the

lipid chain, increasing membrane fluidity.

Cholesteryl Palmitelaidate (Trans): Often associated with industrial hydrogenation or

specific metabolic pathways.[1][2] It adopts a linear configuration similar to saturated fats,

facilitating tighter packing and higher melting points.[1][4]

The Analytical Challenge: Mass spectrometry (MS) often cannot distinguish these isomers

without complex ion mobility separation. NMR spectroscopy provides the most robust, non-

destructive method for differentiation, relying on specific coupling constants (
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) and gamma-gauche shielding effects (

).[1][2]

Structural & Property Comparison
The following diagram illustrates the structural divergence and its impact on physical properties

and analytical detection.
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Figure 1: Structural divergence and resulting NMR diagnostic markers for cholesteryl esters.[1]

[2][3]

Detailed NMR Spectral Analysis
3.1 Proton (

) NMR Comparison
The cholesterol moiety provides internal reference signals (H3 at
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ppm, H6 at

ppm).[1][5] The differentiation relies on the fatty acid olefinic region (

ppm).

Feature
Cholesteryl
Palmitoleate (Cis)

Cholesteryl
Palmitelaidate
(Trans)

Mechanistic
Explanation

Olefinic Protons (

)
5.32 – 5.36 ppm 5.36 – 5.40 ppm

Trans protons are

slightly deshielded,

but chemical shift

overlap is common.[2]

[3]

Coupling Constant (

)
Hz Hz

Primary Diagnostic:

Trans geometry

creates a larger scalar

coupling between

vicinal protons.[2][3]

Signal Morphology

Triplet-like; often

overlaps with

Cholesterol H6 (

ppm).[1][2][3][5]

Distinct multiplet;

clearer separation

from H6 due to larger

-coupling.[1][2][3]

Overlap in cis

complicates

integration; trans is

often easier to

resolve.[1]

Allylic Protons (

)
ppm ppm

Cis geometry places

allylic protons in the

deshielding cone of

the double bond more

significantly than

trans.[2][3]

Expert Insight: In a mixture, the cis olefinic signal will appear as a shoulder or direct overlap

with the cholesterol H6 alkene signal. The trans signal will appear as a wider multiplet due to

the larger coupling constant.
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3.2 Carbon (

) NMR Comparison
Carbon NMR provides the most definitive confirmation due to the "gamma-gauche" effect.

Feature
Cholesteryl
Palmitoleate (Cis)

Cholesteryl
Palmitelaidate
(Trans)

Mechanistic
Explanation

Allylic Carbons (

)
ppm ppm

Definitive Marker: In

cis, allylic carbons

experience steric

compression (gamma-

gauche effect),

shielding them upfield

by

ppm.[2][3]

Olefinic Carbons (

)
ppm ppm

Trans carbons are

slightly deshielded,

but the difference is

less dramatic than

allylic carbons.

Cholesterol C3 ppm ppm

Unaffected by fatty

acid tail geometry;

serves as internal shift

reference.[1]

Experimental Protocols
To ensure reproducibility and valid spectral comparison, follow this standardized lipid NMR

workflow.

Protocol: High-Resolution Lipid NMR
Objective: Resolve olefinic couplings and allylic carbon shifts without derivatization.
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Reagents:

Deuterated Chloroform (

) with 0.05% TMS (Tetramethylsilane).[1][2]

5 mm high-quality NMR tubes.

Workflow:

Sample Preparation:

Dissolve 10–20 mg of cholesteryl ester in 600 µL of

.

Note: Concentrations below 5 mg may require excessive scan times for

detection of the allylic shift.

Instrument Setup:

Minimum Field Strength: 400 MHz (600 MHz recommended for clean separation of H6

and olefinic signals).[1]

Temperature: 298 K (25°C).[1][2]

Acquisition Parameters (

):

Pulse angle: 30°.[1]

Relaxation delay (

): 2.0 s (Ensure full relaxation of methyls for integration).

Number of Scans (

): 16–64.[1]
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Acquisition Parameters (

):

Pulse sequence: Proton-decoupled (e.g., zgpg30).[1][2][3]

Number of Scans (

): >512 (Essential to resolve the ~32 ppm vs ~27 ppm allylic signals clearly).

Self-Validating Check:

Verify the Cholesterol C18 methyl signal at

ppm (

) or

ppm (

).[2] If these drift, recalibrate to TMS at 0.00 ppm before assigning alkene geometry.

Performance & Biological Implications[1][2][3][6]
Why does this distinction matter in drug development?
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Feature Biological Consequence Research Application

Membrane Packing

Cis: High fluidity, prevents

crystallization.[1][2][3] Trans:

High rigidity, promotes

crystallization (similar to

saturated fats).[1][2]

Atherosclerosis research:

Trans-cholesteryl esters

accumulate in plaques and

crystallize more readily than

cis esters.[1][2][3]

Metabolic Processing

Cis: Efficiently hydrolyzed by

Cholesteryl Ester Hydrolase

(CEH).[1][2] Trans: Slower

hydrolysis; alters Cholesteryl

Ester Transfer Protein (CETP)

activity.[1][2]

Drug efficacy studies targeting

lipid metabolism or CETP

inhibition.[1]

Physical State

Cis: Liquid/Soft solid at body

temp.[1] Trans:

Solid/Crystalline at body temp.

[1]

Formulation stability and

bioavailability studies.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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